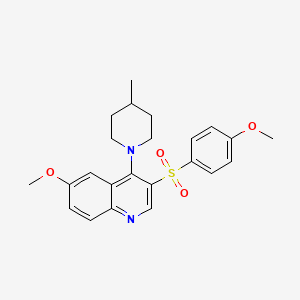

![molecular formula C12H13ClN4O2S B6503930 2-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]benzene-1-sulfonamide CAS No. 1396782-50-5](/img/structure/B6503930.png)

2-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]benzene-1-sulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyridine derivatives are a common structural motif in natural products and have found applications in diverse fields, from functional materials (photovoltaics, ligands, dyes), to agrochemistry and medicinal chemistry . The pyridine core ranks second out of the most used heterocycles in medicinal compounds .

Synthesis Analysis

Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .Chemical Reactions Analysis

In transition-metal-catalysed coupling chemistry, the use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions . This challenge was coined the “2-pyridyl organometallic cross-coupling problem” .科学研究应用

Suzuki–Miyaura Coupling

This compound may be used in the synthesis of boron reagents for Suzuki–Miyaura coupling . This is a type of cross-coupling reaction, used widely in organic chemistry for the formation of carbon-carbon bonds. The process is exceptionally mild and functional group tolerant .

Synthesis of Pharmacologically Active Diazines

The compound is a type of diazine, which is a class of organic compounds containing a six-membered aromatic ring with two nitrogen atoms . Diazines have a wide range of pharmacological applications, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Synthesis of 2-Chloro-N-(4-Methoxybenzoyl)benzenesulfonamide

2-Chlorobenzenesulfonamide, a related compound, can be used in the synthesis of 2-chloro-N-(4-methoxybenzoyl)benzenesulfonamide . This suggests potential applications in the synthesis of other sulfonamide derivatives.

Antibacterial Applications

Sulfonamides, which include this compound, are an important class of antibacterial drugs used in medicine and veterinary practice . They are widely used in the treatment of infections, especially for patients intolerant to antibiotics .

Synthesis of 1,2,4-Thiadiazine,1-Dioxides

2-Chlorobenzenesulfonamide may be used in the synthesis of 1,2,4-thiadiazine,1-dioxides . These compounds have potential applications in various areas of chemistry and materials science.

Potential Applications in Drug Discovery

Given the wide range of biological activities associated with diazines and sulfonamides, this compound could potentially be used in drug discovery and development processes .

未来方向

作用机制

Target of Action

It’s worth noting that benzenesulfonamide derivatives, which this compound is a part of, are known to inhibit human carbonic anhydrase b . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

The pyrimidine moiety in the compound could potentially interact with biological targets through hydrogen bonding, given the presence of nitrogen atoms in the pyrimidine ring . The sulfonamide group is known to form strong hydrogen bonds with its biological targets, contributing to the compound’s potential bioactivity .

Biochemical Pathways

It’s worth noting that compounds containing a pyrimidine moiety have been associated with a wide range of biological activities, including antimicrobial, antifungal, antiparasitic, and anticancer effects . The sulfonamide group is known to inhibit carbonic anhydrase, an enzyme involved in maintaining acid-base balance in the body .

Pharmacokinetics

The pharmacokinetics of a compound can be influenced by various factors, including its chemical structure, formulation, route of administration, and the patient’s physiological condition .

Result of Action

Given the known activities of compounds containing pyrimidine and sulfonamide groups, it’s plausible that this compound could exhibit a range of biological effects, potentially including antimicrobial, antifungal, antiparasitic, and anticancer activities .

属性

IUPAC Name |

2-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4O2S/c1-17(2)12-14-7-9(8-15-12)16-20(18,19)11-6-4-3-5-10(11)13/h3-8,16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLRMKJQADFJIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-(dimethylamino)pyrimidin-5-yl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B6503850.png)

![3-methoxy-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide](/img/structure/B6503854.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]-4-ethoxybenzamide](/img/structure/B6503862.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]-4-methoxy-2,3-dimethylbenzene-1-sulfonamide](/img/structure/B6503870.png)

![N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide](/img/structure/B6503878.png)

![N-[2-(dimethylamino)pyrimidin-5-yl]-2-(N-methylacetamido)acetamide](/img/structure/B6503888.png)

![4-tert-butyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide](/img/structure/B6503889.png)

![3-phenyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}propanamide](/img/structure/B6503897.png)

![4-methyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6503904.png)

![N-(2-fluorophenyl)-2-{[2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6503907.png)

![1-(2-ethylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea](/img/structure/B6503908.png)

![2-[(1,3-benzothiazol-2-yl)(methyl)amino]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B6503946.png)

![2-[(1,3-benzothiazol-2-yl)(methyl)amino]-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide](/img/structure/B6503954.png)